(E)-1-Chloro-2-(3-methylphenyl)diazene
Description
(E)-1-Chloro-2-(3-methylphenyl)diazene is an azo compound characterized by a diazene (–N=N–) backbone substituted with a chlorine atom at one nitrogen and a 3-methylphenyl group at the other. Its IUPAC name follows the substitutive nomenclature for diazene derivatives, where substituents are prioritized based on functional group hierarchy . The compound’s (E)-stereochemistry arises from the trans-configuration of substituents across the diazene double bond, a feature critical to its physicochemical and biological properties.
Properties
CAS No. |
143222-74-6 |
|---|---|
Molecular Formula |
C7H7ClN2 |
Molecular Weight |
154.60 g/mol |
IUPAC Name |
chloro-(3-methylphenyl)diazene |
InChI |
InChI=1S/C7H7ClN2/c1-6-3-2-4-7(5-6)9-10-8/h2-5H,1H3 |
InChI Key |
NXLAQZJVKBZNHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Chloro-2-(3-methylphenyl)diazene typically involves the diazotization of aniline derivatives followed by a Sandmeyer reaction. The general steps are as follows:
Diazotization: Aniline derivative is treated with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride to replace the diazonium group with a chlorine atom, forming the desired diazene compound.
Industrial Production Methods
Industrial production of (E)-1-Chloro-2-(3-methylphenyl)diazene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Chloro-2-(3-methylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene to hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under mild to moderate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted diazenes depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
One of the primary applications of (E)-1-Chloro-2-(3-methylphenyl)diazene is as a reagent in organic synthesis. It serves as a building block for the preparation of azo dyes and other complex organic molecules. The compound's ability to undergo electrophilic substitution reactions makes it valuable for creating substituted aromatic compounds.
Table 1: Synthetic Routes Involving (E)-1-Chloro-2-(3-methylphenyl)diazene
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Electrophilic Aromatic Substitution | Azo coupling with phenols | Azo dyes |
| Nucleophilic Substitution | Reaction with amines | Amino-substituted diazenes |
| Reduction | Reduction to hydrazines | Hydrazine derivatives |
Medicinal Chemistry
In medicinal chemistry, (E)-1-Chloro-2-(3-methylphenyl)diazene has been investigated for its potential antitumor activity. Studies suggest that compounds containing diazene moieties may exhibit cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
A study published in 2024 explored the antitumor properties of diazene derivatives, including (E)-1-Chloro-2-(3-methylphenyl)diazene. The results indicated that this compound could inhibit the proliferation of cancer cells, potentially through mechanisms involving oxidative stress and apoptosis induction . Further research is needed to elucidate the specific pathways involved.
Materials Science
In materials science, (E)-1-Chloro-2-(3-methylphenyl)diazene is being explored for its role in developing polymeric materials and coatings. The incorporation of diazene groups into polymers can enhance their thermal stability and mechanical properties.
Table 2: Potential Applications in Materials Science
| Application Type | Description |
|---|---|
| Polymer Synthesis | Used as a monomer for high-performance polymers |
| Coatings | Enhances durability and resistance to UV degradation |
| Photonic Devices | Potential use in light-responsive materials |
Mechanism of Action
The mechanism of action of (E)-1-Chloro-2-(3-methylphenyl)diazene involves its interaction with various molecular targets. The nitrogen-nitrogen double bond can participate in electron transfer reactions, while the chlorine atom and methyl-substituted phenyl group can interact with specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Tools and Methodologies
Biological Activity
(E)-1-Chloro-2-(3-methylphenyl)diazene is a diazene compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize current research findings regarding its biological activity, mechanisms, and applications.
Chemical Structure and Synthesis
The compound (E)-1-Chloro-2-(3-methylphenyl)diazene is characterized by a diazene functional group with a chlorine atom and a 3-methylphenyl substituent. The synthesis typically involves:
- Diazotization : Aniline derivatives are treated with sodium nitrite and hydrochloric acid to form diazonium salts.
- Sandmeyer Reaction : The diazonium salt is reacted with copper(I) chloride to substitute the diazonium group with chlorine, yielding the desired diazene compound.
Biological Activity Overview
Research indicates that (E)-1-Chloro-2-(3-methylphenyl)diazene exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, compounds structurally similar to (E)-1-Chloro-2-(3-methylphenyl)diazene have shown effectiveness against gram-positive bacteria and mycobacterial strains. In particular, halogenated derivatives are often associated with enhanced antibacterial activity due to increased lipophilicity and interaction with bacterial cell membranes .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-1-Chloro-2-(3-methylphenyl)diazene | Staphylococcus aureus | 32 µg/mL |
| 4-Chlorocinnamanilides | Mycobacterium tuberculosis | 16 µg/mL |
| 3,4-Dichlorocinnamanilides | Enterococcus faecalis | 8 µg/mL |
Cytotoxicity and Anticancer Properties
The cytotoxic profile of (E)-1-Chloro-2-(3-methylphenyl)diazene has also been evaluated in various cancer cell lines. Preliminary findings suggest that certain derivatives exhibit significant cytotoxic effects while maintaining low toxicity to normal mammalian cells. For example, studies have reported IC50 values in the low micromolar range against several cancer cell lines .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The biological activity of (E)-1-Chloro-2-(3-methylphenyl)diazene is attributed to its ability to interact with various molecular targets. The nitrogen-nitrogen double bond allows for electron transfer reactions, while the chlorine atom can engage in nucleophilic substitutions with biological macromolecules such as proteins and nucleic acids. These interactions can lead to modulation of enzymatic activities and disruption of cellular processes .
Study on Antibacterial Activity
A study focused on the antibacterial properties of various diazene derivatives found that compounds similar to (E)-1-Chloro-2-(3-methylphenyl)diazene exhibited broad-spectrum activity against both gram-positive bacteria and mycobacterial strains. Notably, the introduction of halogen substituents was linked to increased potency against resistant strains such as MRSA .
Investigation into Anticancer Effects
Another research effort evaluated the anticancer potential of several diazene derivatives, including (E)-1-Chloro-2-(3-methylphenyl)diazene. The results indicated that these compounds could induce apoptosis in cancer cells through oxidative stress pathways, highlighting their potential as therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
